molecular formula C12H9BrFNO2S B5879304 4'-Fluoro-2'-bromobenzenesulfonanilide

4'-Fluoro-2'-bromobenzenesulfonanilide

Cat. No.: B5879304
M. Wt: 330.17 g/mol
InChI Key: RXVWVLLSGYRNRD-UHFFFAOYSA-N
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Description

4'-Fluoro-2'-bromobenzenesulfonanilide is a halogenated aromatic sulfonamide derivative characterized by a benzenesulfonyl group attached to an aniline moiety. The molecule features two halogen substituents: a fluorine atom at the para-position (4') and a bromine atom at the ortho-position (2') of the benzene ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Sulfonamides are historically significant as antimicrobial agents, and halogenation often enhances metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2S/c13-11-8-9(14)6-7-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWVLLSGYRNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-bromobenzenesulfonanilide typically involves the sulfonation of aniline derivatives followed by halogenation. One common method includes the reaction of 4-fluoroaniline with bromobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the bromine and fluorine atoms on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-bromobenzenesulfonanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4’-Fluoro-2’-bromobenzenesulfonanilide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Fluoro-2’-bromobenzenesulfonanilide exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with specific amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s closest structural analogs include halogenated anilides and sulfonamides. Key examples from literature are:

Compound Name Substituents Functional Group Key Differences
2'-Bromo-4'-fluoroacetanilide 2'-Br, 4'-F on benzene ring Acetamide (-NHCOCH₃) Acetamide vs. sulfonamide group
2-Bromo-4-fluorophenol 2-Br, 4-F on benzene ring Phenol (-OH) Lack of anilide/sulfonamide
6-(5’-Fluoro-2’-diphenylphosphorylanilido)-3-hydrazino-1,2,4-triazin-5(2H)-one 5’-F, phosphoryl group on anilide Triazinone-phosphoryl Heterocyclic core incorporation

Structural Insights :

  • 2'-Bromo-4'-fluoroacetanilide () shares the same halogen substituents but replaces the sulfonamide group with an acetamide.
  • 2-Bromo-4-fluorophenol () lacks the anilide/sulfonamide moiety entirely, resulting in lower molecular weight and distinct reactivity (e.g., phenolic -OH participates in acid-base reactions).

Electronic and Steric Effects

The electron-withdrawing nature of fluorine and bromine substituents significantly influences the electronic environment of the benzene ring:

  • Fluorine (4’-position): Induces a strong -I effect, polarizing the ring and increasing electrophilicity at the meta and para positions.
  • Bromine (2’-position): Exerts both -I and +M effects, creating localized electron density at the ortho position.

Comparison with Analogous Halogenated Compounds :

  • In 3'-fluoro-2',3'-dideoxyuridine (), fluorine’s electron-withdrawing effect stabilizes the sugar moiety in nucleosides, enhancing antiviral activity. However, 4'-Fluoro-2'-bromobenzenesulfonanilide lacks a ribose-like scaffold, limiting direct biological parallels .
  • 2’-Fluoro-2’-deoxy-N-1,2,4-triazolouridine () demonstrates that fluorine substitution in nucleic acid analogs improves nuclease resistance.

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